Izilendustat
Overview
Description
Izilendustat is a potent inhibitor of prolyl hydroxylase, an enzyme that plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting prolyl hydroxylase, this compound stabilizes hypoxia-inducible factor-1 alpha and hypoxia-inducible factor-2, which are involved in the body’s response to low oxygen levels.
Scientific Research Applications
Izilendustat has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of prolyl hydroxylase and its effects on hypoxia-inducible factors.
Biology: Investigated for its role in cellular responses to hypoxia and its potential therapeutic applications.
Medicine: Explored for its potential to treat diseases related to hypoxia, such as anemia, ischemia, and inflammatory bowel diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting hypoxia-related pathways
Mechanism of Action
Target of Action
It is known that thetert-butyl group and 4-chlorobenzyl group are commonly used in chemical transformations . They are often involved in controlling molecular weight and preventing microgel formation during polymerization reactions .
Mode of Action
Thetert-butyl group is known for its unique reactivity pattern, which is often utilized in various chemical transformations . The 4-chlorobenzyl group is also used in polymerization reactions to control molecular weight and prevent microgel formation .
Biochemical Pathways
Thetert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .
Result of Action
Thetert-butyl group and 4-chlorobenzyl group are known to play a role in controlling molecular weight and preventing microgel formation during polymerization reactions , which could potentially influence the properties of the resulting polymers.
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the reactivity of thetert-butyl group .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Izilendustat involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards. The exact methods used in industrial production are proprietary and may involve advanced techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Izilendustat undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various derivatives and intermediates that are useful in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Desidustat: Another prolyl hydroxylase inhibitor with similar applications in the treatment of anemia and other hypoxia-related conditions.
Vadadustat: A compound that also inhibits prolyl hydroxylase and is used in the treatment of anemia associated with chronic kidney disease.
Roxadustat: Similar to Izilendustat, it stabilizes hypoxia-inducible factors and is used to treat anemia in patients with chronic kidney disease.
Uniqueness of this compound
Its ability to stabilize both hypoxia-inducible factor-1 alpha and hypoxia-inducible factor-2 makes it a versatile compound for therapeutic research and development .
Properties
IUPAC Name |
tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O4/c1-22(2,3)30-21(29)25-12-10-24(11-13-25)15-17-8-9-26(20(28)19(17)27)14-16-4-6-18(23)7-5-16/h4-9,27H,10-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJZLOCUUOIMNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=O)N(C=C2)CC3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303512-02-8 | |
Record name | Izilendustat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303512028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IZILENDUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KL3NSB2NP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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